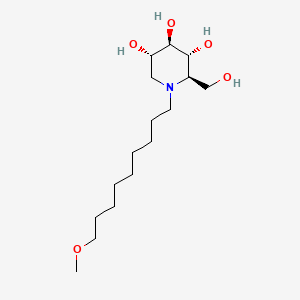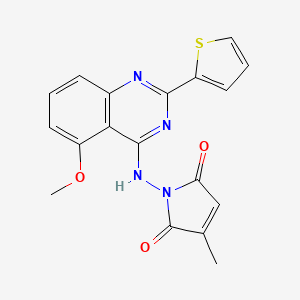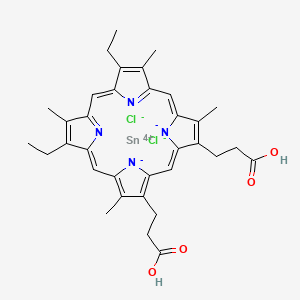
Stannsoporfin
Descripción general
Descripción
Stannsoporfin, also known as tin mesoporphyrin, is a synthetic metalloporphyrin compound. It is a competitive inhibitor of the enzyme heme oxygenase, which plays a crucial role in the catabolism of heme to biliverdin, carbon monoxide, and free iron. This compound is primarily investigated for its potential use in treating hyperbilirubinemia in newborns, a condition that can lead to severe jaundice .
Aplicaciones Científicas De Investigación
Stannsoporfin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study metalloporphyrin chemistry and the behavior of tin in porphyrin rings.
Biology: this compound is investigated for its role in inhibiting heme oxygenase, which has implications for understanding heme metabolism and related biological processes.
Medicine: The primary medical application of this compound is in the treatment of hyperbilirubinemia in newborns.
Industry: This compound’s unique properties make it a valuable compound for various industrial applications, including its use in developing new pharmaceuticals and studying metalloporphyrin-based materials
Mecanismo De Acción
Stannsoporfin exerts its effects by inhibiting the enzyme heme oxygenase. This enzyme catalyzes the breakdown of heme to biliverdin, carbon monoxide, and free iron. By inhibiting heme oxygenase, this compound prevents the conversion of heme to biliverdin, leading to a reduction in bilirubin levels. This mechanism is particularly beneficial in treating hyperbilirubinemia in newborns, as it helps prevent the accumulation of bilirubin and the associated risk of jaundice .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Stannsoporfin interacts with heme oxygenase, an enzyme involved in the breakdown of heme to biliverdin . By inhibiting heme oxygenase, this compound prevents the conversion of heme into biliverdin, leading to the accumulation of heme and not bilirubin .
Cellular Effects
This compound has been found to inhibit heme metabolism in mammals, control the rate of tryptophan metabolism in mammals, and increase the rate at which heme is excreted by mammals . This inhibition of heme metabolism can have significant effects on various types of cells and cellular processes.
Molecular Mechanism
The mechanism of action of this compound involves the specific inhibition of the enzyme heme oxygenase . This enzyme normally catalyzes the conversion of heme into biliverdin, a process that is blocked by this compound . This leads to the accumulation of heme and a reduction in the levels of bilirubin .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are still being researched. It is known that this compound has a half-life of 3.8 hours following intravenous administration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are still being researched. It is known that this compound is not absorbed orally .
Metabolic Pathways
This compound is involved in the heme catabolic pathway, where it inhibits the conversion of heme into biliverdin . This inhibition affects the levels of heme and bilirubin in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being researched. It is known that this compound is not absorbed orally .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannsoporfin is synthesized through a series of chemical reactions involving porphyrin derivatives and tin compounds. The synthesis typically involves the reduction of vinyl groups at the C2 and C4 positions on the porphyrin macrocycle to form ethyl groups. This is followed by the incorporation of tin as the central atom in the porphyrin ring .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis methods to achieve high-purity compositions. These methods are designed to produce this compound in bulk quantities while maintaining the purity required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Stannsoporfin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the tin atom.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where ligands attached to the tin atom are replaced by other ligands
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different tin oxidation states, while substitution reactions result in new this compound derivatives with different ligands .
Comparación Con Compuestos Similares
Stannsoporfin is part of a group of synthetic metalloporphyrins that act as heme oxygenase inhibitors. Similar compounds include:
Zinc mesoporphyrin: Another metalloporphyrin with similar inhibitory effects on heme oxygenase.
Chromium mesoporphyrin: Known for its heme oxygenase inhibitory properties, but with different pharmacokinetic profiles.
Manganese mesoporphyrin: Also inhibits heme oxygenase but has distinct biological effects compared to this compound
This compound is unique due to its high potency and specific inhibition of heme oxygenase, making it a valuable compound for medical and scientific research .
Propiedades
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N4O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |
| Record name | Stannsoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
106344-20-1 | |
| Record name | Stannsoporfin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannsoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNSOPORFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tin mesoporphyrin interact with its primary target?
A1: Tin mesoporphyrin acts as a potent and competitive inhibitor of heme oxygenase (HO) activity. [, , , , , , , , , ] It competes with heme for binding to the HO enzyme, thereby inhibiting the breakdown of heme into biliverdin, ferrous iron (Fe2+), and carbon monoxide (CO). [, , , , ]
Q2: What are the downstream consequences of inhibiting heme oxygenase with SnMP?
A2: Inhibiting HO with SnMP primarily reduces the production of bilirubin, which is a key factor in the development of neonatal jaundice. [, , , , ] Additionally, the reduction in HO activity impacts the levels of other heme degradation products like CO and iron, which have various physiological roles. [, , ]
Q3: Can you elaborate on the site-specific effects of SnMP on HO activity?
A3: Research in a rat model of sepsis showed that SnMP's inhibitory effect on HO activity was more pronounced in the upper intestine (duodenum and jejunum) compared to the lower intestine (ileum and colon). [] This suggests a potential site-specific regulation of HO expression and SnMP's effect.
Q4: How does SnMP impact naive T cell activation and proliferation?
A4: Studies have shown that SnMP can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells in vitro. [, ] This effect is mediated through interactions with CD14+ monocytes and suggests a potential role for HO-1 in regulating T cell homeostasis.
Q5: What is the molecular formula and weight of tin mesoporphyrin?
A5: While the provided abstracts don't explicitly mention the molecular formula and weight of tin mesoporphyrin, they refer to it as a "tin metalloporphyrin" and a "synthetic heme analogue." [, , , , , ] Based on this information and knowledge of porphyrin chemistry, one can deduce that SnMP likely possesses a porphyrin ring structure complexed with a tin atom. Further research into its specific chemical structure is recommended for a definitive answer.
Q6: What SHE regulations are relevant to the research and development of SnMP?
A6: While not explicitly stated, any research and development involving SnMP would likely fall under regulations governing chemical synthesis, handling, and disposal. This might include regulations from agencies like the Occupational Safety and Health Administration (OSHA) in the US or the European Chemicals Agency (ECHA) in Europe. Researchers should consult and comply with all relevant regulations and prioritize safe laboratory practices.
Q7: What is known about the absorption and distribution of SnMP?
A7: Oral administration of SnMP has demonstrated absorption in both adult and neonatal mice. [, , ] Studies have shown its presence in various tissues, including the liver, spleen, and brain, indicating its ability to cross the blood-brain barrier. [, , ]
Q8: Does SnMP impact the activity of drug-metabolizing enzymes?
A8: While not directly addressed in the abstracts, SnMP's potential to inhibit heme-containing enzymes like cytochrome P450s should be considered. [] These enzymes play a crucial role in drug metabolism, and their inhibition by SnMP could lead to drug interactions.
Q9: Has SnMP demonstrated efficacy in reducing bilirubin levels?
A9: Yes, both in vitro and in vivo studies have shown that SnMP effectively reduces bilirubin production. [, , , , ] Animal models, particularly in mice, have demonstrated its ability to prevent hyperbilirubinemia. [, , , ]
Q10: Beyond hyperbilirubinemia, are there other potential therapeutic applications for SnMP?
A10: Research suggests that SnMP might hold promise for conditions where HO-1 activity modulation could be beneficial. This includes:
- Cancer: A study suggested SnMP as a potential anticancer agent by selectively inhibiting the HO-1 pathway in specific non-small-cell lung cancer cells. [] Another study explored SnMP as an immune checkpoint inhibitor in preclinical cancer models. []
- Inflammation and Oxidative Stress: The abstracts highlight SnMP's protective effects against tissue injury in various models, including sepsis, hemorrhagic shock, and colitis. [, , ] These effects are attributed to HO-1's antioxidant and anti-inflammatory properties. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



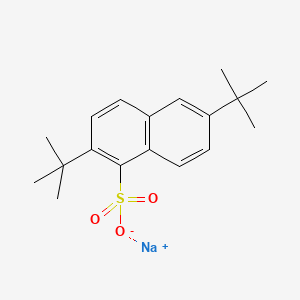
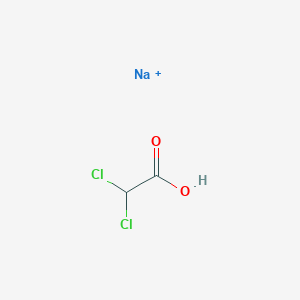
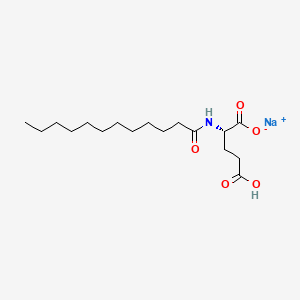


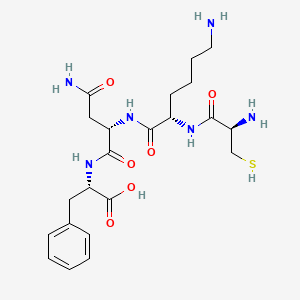
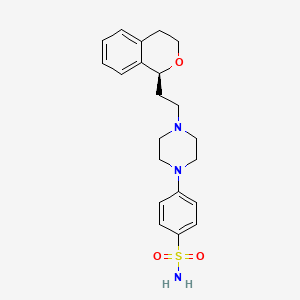
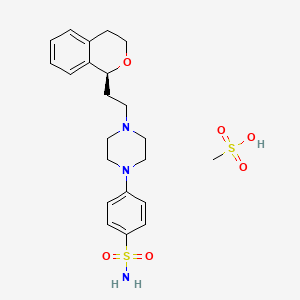
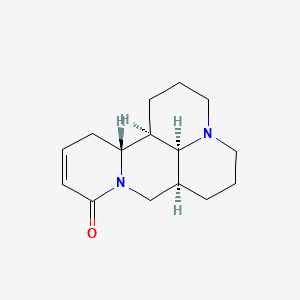
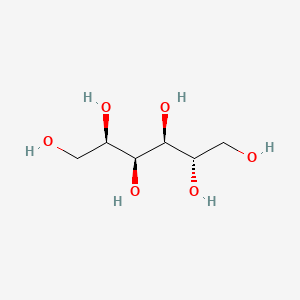
![(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate](/img/structure/B1681058.png)
